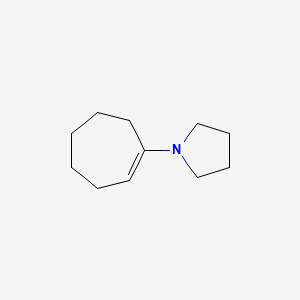

1-(Cyclohept-1-en-1-yl)pyrrolidine

Description

Systematic IUPAC Naming Conventions for Enamine Structures

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. wikipedia.org The term "enamine" is a portmanteau of the "en-" prefix, signifying an alkene, and the "-amine" suffix, indicating the presence of a nitrogen-containing functional group. wikipedia.org According to the International Union of Pure and Applied Chemistry (IUPAC), enamines are systematically named as N-alkenylamines. iupac.orgiupac.org

The IUPAC nomenclature for amines can be complex, with several accepted systems. libretexts.org A common method treats the amine as a substituent on the parent hydrocarbon. For secondary or tertiary amines, the largest alkyl or aryl group is considered the parent chain, and other groups attached to the nitrogen are designated with an "N-" prefix. libretexts.org

In the case of 1-(Cyclohept-1-en-1-yl)pyrrolidine , the name is constructed as follows:

Pyrrolidine (B122466): This is the parent amine, a five-membered saturated heterocyclic amine.

Cyclohept-1-en-1-yl: This is the substituent attached to the nitrogen atom of the pyrrolidine ring.

Cyclohept- : Indicates a seven-membered carbon ring.

-1-en- : Specifies a double bond at position 1 of the ring.

-1-yl : Denotes that the ring is attached to the parent structure (pyrrolidine) via position 1, which is one of the carbons of the double bond.

1-(...) : This leading "1" indicates that the substituent is attached to the nitrogen atom of the pyrrolidine ring, which is designated as position 1 in heterocyclic nomenclature.

An alternative, though less preferred, name is N-(Cyclohept-1-en-1-yl)pyrrolidine, which explicitly uses the "N-" prefix to denote substitution on the nitrogen atom.

Regioisomeric and Stereochemical Considerations in this compound

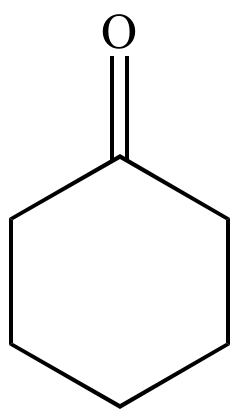

The formation of enamines from unsymmetrical ketones can lead to different constitutional isomers, known as regioisomers. The distribution of these isomers is often governed by kinetic versus thermodynamic control. However, this compound is synthesized from cycloheptanone (B156872) and pyrrolidine. Since cycloheptanone is a symmetrical ketone, the issue of regioselectivity does not arise, and only one regioisomer is possible.

Stereochemical considerations, however, are relevant:

Double Bond Geometry: The double bond is contained within a seven-membered ring. While alkenes can typically exist as E/Z isomers, the geometric constraints of the cycloheptene (B1346976) ring make the cis (or Z) configuration the only stable form under normal conditions. wikipedia.org The trans isomer is highly strained and unstable, considered an anti-Bredt olefin, though it can be generated as a transient species at low temperatures. wikipedia.org Therefore, this compound exists exclusively with a cis double bond geometry.

Nitrogen Atom Stereochemistry: The nitrogen atom in an enamine is trigonal planar or has a very low barrier to pyramidal inversion due to resonance stabilization. The lone pair of electrons on the nitrogen delocalizes into the π-system of the double bond, which favors a planar arrangement of the nitrogen and the three atoms attached to it. This delocalization is what makes the α-carbon nucleophilic. wikipedia.orglibretexts.org

Conformational Analysis of the Cycloheptene and Pyrrolidine Moieties

The three-dimensional structure of this compound is complex due to the flexibility of both ring systems.

Conformation of the Cycloheptene Ring: Seven-membered rings are highly flexible and can adopt several low-energy conformations. For cycloheptane (B1346806), the twist-chair and chair conformations are considered the most stable. acs.orgbiomedres.usresearchgate.net The introduction of a double bond in cycloheptene restricts this flexibility. Low-temperature NMR studies of cycloheptene and its derivatives suggest that the molecule predominantly exists in a chair conformation. acs.org It undergoes a conformational equilibration process, but the chair form is the ground state.

Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.govacs.org The specific puckering mode can be influenced by substituents. nih.gov In the context of enamines, the degree of puckering and the preferred conformation can impact stereoselectivity in reactions. researchgate.net

Computational Descriptors and Topological Indices for Structural Analysis

Computational descriptors and topological indices are numerical values that quantify different aspects of a molecule's structure and are used in quantitative structure-activity relationship (QSAR) studies, chemical database searching, and virtual screening. For this compound, these descriptors provide a quantitative profile of its physicochemical properties.

Table 1: Key Computational Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N | N/A |

| Molecular Weight | 165.28 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CCC=C(C1)N2CCCC2 | N/A |

| InChI Key | PQMZROKYJDPYIW-UHFFFAOYSA-N | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| XLogP3 | 3.2 | A measure of lipophilicity (octanol-water partition coefficient). |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | The sum of surfaces of polar atoms in a molecule. |

| Hydrogen Bond Donors | 0 | The molecule has no hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. |

| Rotatable Bond Count | 1 | The C-N bond between the two rings. |

| Complexity | 162 | A measure of the intricacy of the molecular structure. |

Topological Indices are numerical descriptors derived from the molecular graph. They encode information about the size, shape, branching, and connectivity of the molecule. Examples include:

Wiener Index (W): The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. It correlates with various physical properties like boiling point and viscosity.

Randić Index (χ): The most widely used topological index, calculated from the degrees of adjacent vertices in the molecular graph. It reflects the extent of branching in the molecule.

These indices provide a mathematical representation of the molecular structure, allowing for comparison with other compounds and the development of predictive models for various chemical and biological properties.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cycloheptanone |

| Pyrrolidine |

| Aniline |

| 3-buten-2-one |

| Cyclohexanone (B45756) |

| Methyl benzoate |

| Propiophenone |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohepten-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h7H,1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETVMGUBKRBHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342939 | |

| Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-11-6 | |

| Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Cyclohept 1 En 1 Yl Pyrrolidine

Nucleophilic Character of Enamines and its Influence on Reactivity

Enamines, such as 1-(cyclohept-1-en-1-yl)pyrrolidine, are considered activated analogs of ketones or aldehydes. The nucleophilicity of the enamine is derived from the resonance delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond. This delocalization increases the electron density at the β-carbon, but more importantly for reactivity, it enhances the nucleophilicity of the α-carbon.

This can be visualized through the following resonance structures:

The nitrogen atom in the pyrrolidine (B122466) ring is less electronegative than oxygen, which makes enamines more powerful nucleophiles than their enol counterparts. makingmolecules.comyoutube.com The degree of this nucleophilicity is influenced by the nature of the amine and the carbonyl precursor. Enamines derived from cyclic secondary amines like pyrrolidine are particularly stable and reactive due to the favorable conformation for p-orbital overlap. Studies have shown that enamines derived from pyrrolidine exhibit greater nucleophilicity compared to those from piperidine, a six-membered ring. researchgate.net This is attributed to the more planar geometry of the nitrogen in the five-membered pyrrolidine ring, which enhances conjugation with the double bond. researchgate.net

The nucleophilic strength of enamines makes them reactive towards a wide range of electrophiles, even moderate to weak ones. youtube.com This enhanced reactivity underpins their utility in various synthetic transformations, including cycloadditions and alkylations.

Carbon-Carbon Bond Forming Reactions

The electron-rich nature of this compound makes it an excellent substrate for reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Enamines can participate as the electron-rich component in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org While enamines are alkenes, their high reactivity allows them to function as electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the enamine reacts with an electron-poor diene.

Furthermore, enamines can be used to generate dienes for normal-electron-demand Diels-Alder reactions. For instance, the reaction of an enamine with an α,β-unsaturated compound can lead to a more complex diene that then undergoes cycloaddition. Highly reactive dienes, such as 1-amino-3-siloxy-butadienes, have been shown to be exceptionally effective in Diels-Alder reactions with a variety of electron-deficient dienophiles, proceeding under mild conditions with high yields and complete regioselectivity. orgsyn.org

| Reaction Type | Enamine Role | Diene Partner | General Outcome |

|---|---|---|---|

| Inverse-Electron-Demand | Electron-Rich Dienophile | Electron-Poor Diene (e.g., with electron-withdrawing groups) | Formation of a functionalized cyclohexene (B86901) ring system. |

| Normal-Electron-Demand (via intermediate) | Precursor to a reactive diene | Electron-Deficient Dienophile (e.g., maleic anhydride, acrylates) | Construction of complex polycyclic structures. |

Enamines are known to undergo [2+2] cycloadditions with various electrophilic alkenes, such as acrylates, to form cyclobutane (B1203170) derivatives. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. The formation of this intermediate is initiated by the nucleophilic attack of the enamine's α-carbon on the electrophilic double bond. Subsequent ring closure then yields the four-membered ring.

In some cases, there can be competition between [2+2] and [4+2] cycloaddition pathways. makingmolecules.com The preferred pathway can be influenced by the specific reactants, reaction conditions (thermal vs. photochemical), and the presence of catalysts. For instance, the reaction of enamines with certain acetylenic compounds can lead to quinoline (B57606) derivatives through a cascade of reactions initiated by cycloaddition. researchgate.net

The outcomes of cycloaddition reactions involving enamines are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In the context of Diels-Alder and other cycloadditions, regioselectivity refers to the orientation of the reactants in the product. The high electron density on the α-carbon of the enamine typically directs its attack on the most electrophilic center of the reaction partner. This generally leads to a high degree of predictability in the formation of one constitutional isomer over others. In 1,3-dipolar cycloaddition reactions, for example, complete switching of regioselectivity has been observed based on the reactants and reaction confinement. nih.gov

Stereoselectivity: Stereoselectivity concerns the spatial arrangement of atoms in the product. In Diels-Alder reactions, the endo rule often dictates the major product, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. youtube.com The stereochemistry of the starting enamine and the dienophile is generally retained in the product due to the concerted nature of many cycloaddition reactions.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

|---|---|---|

| Electronic Effects | Matching of nucleophilic (enamine α-carbon) and electrophilic centers dictates the orientation. | The concerted mechanism of many cycloadditions preserves the stereochemistry of the reactants. |

| Steric Hindrance | Can favor the formation of the less sterically crowded regioisomer. | Can influence the preference for exo or endo products, though electronic factors often dominate. |

| Reaction Conditions | Solvent polarity and temperature can sometimes influence the regiochemical outcome. | The endo product is often kinetically favored at lower temperatures in Diels-Alder reactions. |

One of the most significant applications of enamines in organic synthesis is the alkylation of ketones and aldehydes, a process known as the Stork enamine alkylation. This reaction provides a powerful alternative to the use of enolates, offering milder reaction conditions and avoiding issues with self-condensation. libretexts.org

The process involves three main steps:

Formation of the enamine: Cycloheptanone (B156872) is reacted with pyrrolidine, typically with acid catalysis and removal of water, to form this compound.

Alkylation: The enamine is then treated with an electrophile, such as an alkyl halide (e.g., methyl iodide) or an α,β-unsaturated carbonyl compound. The nucleophilic α-carbon of the enamine attacks the electrophile, forming a new carbon-carbon bond and an intermediate iminium salt.

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-alkylated cycloheptanone.

This method allows for the regioselective alkylation of unsymmetrical ketones. The enamine typically forms at the less substituted α-carbon, thus directing the alkylation to that position. The enhanced nucleophilicity of the enamine allows for reactions with a broader range of electrophiles compared to enol ethers. makingmolecules.comyoutube.com

Aldol (B89426) Condensation Reactions

Enamines, serving as neutral enolate equivalents, are effective nucleophiles in aldol-type reactions. libretexts.org In a process analogous to the base-catalyzed aldol reaction, this compound can react with aldehydes and ketones. The reaction is initiated by the nucleophilic attack of the enamine's α-carbon onto the carbonyl carbon of the electrophile. This step forms a new carbon-carbon bond and results in a zwitterionic intermediate. This intermediate then cyclizes to form a four-membered oxetane, which subsequently opens to yield an iminium salt. The final step is the hydrolysis of this iminium salt under aqueous acidic conditions to furnish the β-hydroxy ketone product. While this reactivity is a fundamental aspect of enamine chemistry, specific studies detailing the aldol condensation of this compound are not extensively documented in readily available literature. However, the general mechanism established for other cyclic ketone enamines, such as those from cyclopentanone (B42830) and cyclohexanone (B45756), is expected to apply.

Conjugate Addition Reactions

The conjugate addition of enamines to α,β-unsaturated carbonyl compounds, known as the Stork enamine reaction, is a cornerstone of C-C bond formation. libretexts.orglibretexts.org this compound, with its electron-rich double bond, readily participates as a Michael donor. masterorganicchemistry.com The reaction involves the addition of the enamine's nucleophilic α-carbon to the β-carbon of an electron-deficient alkene, such as an enone, acrylonitrile (B1666552), or acrylate (B77674). libretexts.org This creates a new iminium salt intermediate, which upon acidic hydrolysis, is converted to the corresponding 1,5-dicarbonyl compound or a related derivative. libretexts.org

Research has demonstrated the viability of this reaction using cycloheptanone derivatives. An organocatalytic Michael reaction of cycloheptanone with nitrodienes and nitroolefins has been successfully accomplished, yielding the corresponding adducts in good yields (up to 88%) and with high stereoselectivity. rsc.org Furthermore, studies on the alkylation of cycloheptanone imines (a closely related class of compounds) with various electrophilic alkenes like acrylonitrile and methyl acrylate confirm that mono-alkylation at the α-position is typical. rsc.org

Table 1: Representative Conjugate Addition Reactions

| Nucleophile | Electrophile | Product after Hydrolysis | Ref |

| Cycloheptanone | Nitrodienes | γ-Nitro ketone | rsc.org |

| Cycloheptanone Benzylimine | Acrylonitrile | 2-(2-Cyanoethyl)cycloheptanone | rsc.org |

| Cycloheptanone Benzylimine | Methyl Acrylate | 2-(2-Methoxycarbonylethyl)cycloheptanone | rsc.org |

| Cyclohexanone Pyrrolidine Enamine | But-3-en-2-one | 2-(3-Oxobutyl)cyclohexan-1-one | libretexts.orgucla.edu |

Morita–Baylis–Hillman Type Reactions

The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. nih.gov The direct involvement of this compound as the primary nucleophilic species in a classical MBH reaction is not its typical mode of reactivity.

However, the secondary amine from which the enamine is derived, pyrrolidine, can act as a catalyst or co-catalyst in MBH-type reactions. For instance, in the MBH reaction of cyclopent-2-enone, pyrrolidine can function as a co-catalyst to activate the enone towards nucleophilic attack by forming an iminium ion in situ. organic-chemistry.org This activation facilitates the subsequent addition to an aldehyde, which is mediated by the primary Lewis base catalyst (e.g., DABCO). organic-chemistry.org This dual catalytic system has been shown to be effective for challenging substrates, with the basicity of the secondary amine being a crucial factor for catalytic efficiency. organic-chemistry.org

Transformations Involving the Cycloheptene (B1346976) Moiety

Electrophilic Additions to the Double Bond

The enamine double bond is highly nucleophilic due to the electron-donating nature of the nitrogen atom, making the α-carbon susceptible to attack by a wide range of electrophiles. masterorganicchemistry.com The reaction of this compound with an electrophile, such as an alkyl halide, results in the formation of a C-alkylated iminium salt. mychemblog.com This intermediate is then typically hydrolyzed with aqueous acid to yield the corresponding 2-alkylated cycloheptanone. libretexts.orglibretexts.org This sequence, often part of the Stork enamine synthesis, is a mild and efficient method for the α-alkylation of ketones. mychemblog.com

The reaction works best with reactive electrophiles like allylic, benzylic, and primary alkyl halides. masterorganicchemistry.commychemblog.com

Table 2: Electrophilic Alkylation of Enamines

| Enamine Source | Electrophile | Product after Hydrolysis | Ref |

| Cycloheptanone | Alkyl Halide | 2-Alkylcycloheptanone | rsc.orgmychemblog.com |

| Cyclohexanone | Methyl Iodide | 2-Methylcyclohexanone (B44802) | masterorganicchemistry.com |

| Cyclopentanone | Allyl Bromide | 2-Allylcyclopentanone | youtube.com |

Reduction of the Cycloheptene Double Bond

The reduction of the enamine double bond in this compound can be achieved through several methods, although specific literature for this substrate is limited. One common approach is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas would be expected to reduce the C=C double bond to yield the saturated tertiary amine, 1-(cycloheptyl)pyrrolidine.

Alternatively, reduction can be performed on the iminium salt intermediate. After the enamine is reacted with an electrophile (or simply protonated with acid), the resulting iminium salt can be reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing the iminium cation to the corresponding saturated tertiary amine. This two-step sequence of protonation followed by reduction effectively transforms the enamine into a saturated amine.

Oxidation Reactions to Carbonyl Derivatives

The most fundamental oxidative transformation of this compound is its conversion back to the parent ketone, cycloheptanone. This is readily accomplished by hydrolysis with aqueous acid, a process that reverses the enamine formation. masterorganicchemistry.com The mechanism involves protonation at the α-carbon, followed by the addition of water to the iminium carbon and subsequent elimination of pyrrolidine. masterorganicchemistry.com

More direct oxidative cleavage of the enamine double bond can be achieved using ozonolysis. acs.org Treating the enamine with ozone (O₃) followed by a workup would cleave the C=C bond. masterorganicchemistry.com Depending on the workup conditions (reductive or oxidative), this reaction can lead to the formation of dicarbonyl compounds or other cleaved products. Studies on the gas-phase ozonolysis of enamines indicate that ozone preferentially attacks the C=C double bond over the amine nitrogen. acs.org

Reactions Involving the Pyrrolidine Moiety

While the most significant reactivity of this compound occurs at the enamine's α-carbon, the pyrrolidine ring itself can be involved in certain transformations.

Current chemical literature does not extensively document nucleophilic substitution reactions occurring directly on the saturated carbon atoms of the pyrrolidine ring in this compound. The primary reactive sites of the molecule are the nucleophilic α-carbon of the cycloheptene ring and the nitrogen atom. makingmolecules.comlibretexts.orgchemistrysteps.com Functionalization of the pyrrolidine ring is typically achieved by using a pre-functionalized pyrrolidine derivative in the initial enamine synthesis. nih.gov For instance, methods for the β-C(sp³)–H functionalization of saturated nitrogen-containing heterocycles often proceed through the generation of an enamine intermediate under oxidative conditions, leading to a functionalized unsaturated heterocycle. nih.gov

The nitrogen atom of the pyrrolidine in this compound retains its nucleophilic character and can react with electrophiles. The most prominent reaction is N-alkylation, particularly with reactive alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, specifically an iminium salt. makingmolecules.comlibretexts.org

Table 1: N-Alkylation of Enamines

| Reactant (Enamine) | Electrophile | Product |

|---|

This process, known as quaternization, converts the neutral enamine into a positively charged iminium ion. The resulting iminium salt is often unstable and can be readily hydrolyzed with aqueous acid to regenerate the carbonyl compound, in this case, a 2-alkylcycloheptanone. makingmolecules.comlibretexts.orgwikipedia.org This sequence is a key part of the widely utilized Stork enamine alkylation reaction. wikipedia.org

Stereocontrol and Diastereoselective Synthesis with this compound

Enamines derived from cyclic ketones, such as this compound, are pivotal intermediates in stereocontrolled synthesis. The stereochemical outcome of reactions, such as alkylations and Michael additions, can be directed by employing a chiral pyrrolidine derivative to form the enamine. acs.orgnih.gov

When a chiral secondary amine is used, the resulting chiral enamine exists in a specific stereochemical environment. The approach of an electrophile is then sterically biased to one face of the enamine, leading to the preferential formation of one diastereomer of the product. For example, the alkylation of a cyclohexanone enamine prepared from (+)-trans-2,5-dimethylpyrrolidine with various alkyl halides has been shown to produce the corresponding 2-alkylcyclohexanones with high optical purities, demonstrating excellent asymmetric induction. researchgate.net The larger the substituent on the pyrrolidine ring, the greater the steric hindrance, which typically enhances the enantioselectivity by directing the reaction to the opposite face of the pyrrolidine ring. acs.org

In the context of this compound, if a chiral pyrrolidine like (S)-2-methoxymethyl-pyrrolidine were used to synthesize the enamine, the subsequent reaction with an electrophile would be expected to proceed with a high degree of diastereoselectivity. The stereochemistry of the final product after hydrolysis would be determined by the chirality of the pyrrolidine auxiliary and the direction of the electrophilic attack.

Table 2: Examples of Diastereoselective Reactions with Chiral Enamines

| Chiral Amine | Ketone | Electrophile | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| (+)-trans-2,5-Dimethylpyrrolidine | Cyclohexanone | n-Propyl bromide | 93% |

| (+)-trans-2,5-Dimethylpyrrolidine | Cyclohexanone | Allyl bromide | 82% |

Data compiled from studies on analogous cyclohexanone systems. acs.orgresearchgate.net

The stereochemical outcome of the alkylation of enamines derived from cyclic ketones is also influenced by the conformation of the ring system in the transition state. For instance, in the alkylation of the enamine of 4-tert-butylcyclohexanone, the electrophile preferentially attacks from the axial position to achieve better orbital overlap, leading to the trans product as the major isomer. youtube.com A similar principle of stereoelectronic control would apply to the seven-membered ring of this compound.

Catalytic Roles of this compound or its Derivatives

The compound this compound is more accurately described as a key intermediate in organocatalytic cycles rather than a catalyst itself. acs.orgacs.orgnih.gov In enamine catalysis, a chiral secondary amine (a pyrrolidine derivative) acts as the true catalyst. It reacts with a carbonyl compound (like cycloheptanone) to form a nucleophilic enamine intermediate in situ. acs.orgacs.org This enamine then reacts with an electrophile. Following this, the catalyst is regenerated upon hydrolysis of the resulting iminium salt, which also yields the final product. libretexts.orgacs.org

The entire process allows for the enantioselective functionalization of aldehydes and ketones using only a catalytic amount of a chiral amine. acs.orgnih.gov The development of pyrrolidine-based organocatalysts, such as those derived from proline, has been a significant advancement in asymmetric synthesis. nih.govresearchgate.netdntb.gov.ua These catalysts are valued for being metal-free, readily available, and effective under mild conditions. researchgate.netdntb.gov.ua

A derivative of this compound could potentially act as a catalyst if the pyrrolidine ring is appropriately substituted with functional groups that can facilitate a catalytic cycle. For example, pyrrolidine-based organocatalysts often contain additional functional groups, such as carboxylic acids or silyl (B83357) ethers, which can act as Brønsted acids or bases to activate the electrophile and control the stereochemistry of the reaction. acs.orgyoutube.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloheptanone |

| Pyrrolidine |

| Cycloheptylidene-N-alkylpyrrolidinium Halide |

| 2-Alkylcycloheptanone |

| (+)-trans-2,5-Dimethylpyrrolidine |

| 2-Alkylcyclohexanone |

| (S)-2-Methoxymethyl-pyrrolidine |

| 4-tert-Butylcyclohexanone |

| Proline |

Advanced Spectroscopic Characterization Methodologies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 1-(Cyclohept-1-en-1-yl)pyrrolidine, offering unparalleled insights into its atomic connectivity, stereochemistry, and dynamic properties.

¹H NMR for Regiochemistry and Stereochemistry Elucidation

The diastereotopic nature of the pyrrolidine (B122466) ring protons, particularly those in the β-position, can lead to complex coupling patterns, such as an AA'BB' system. researchgate.net Analysis of these patterns, often requiring simulation for accurate interpretation, provides valuable information about the relative stereochemistry and conformation of the pyrrolidine ring. researchgate.net

¹³C NMR for Carbon Skeleton Assignment

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Pyrrolidine Derivative

| Atom | Chemical Shift (ppm) |

|---|---|

| C= | 140-150 |

| =C-N | 100-110 |

| N-CH₂ | 45-55 |

| C-CH₂-C | 25-35 |

Note: This is a generalized prediction for a similar enamine structure and actual values for this compound may vary.

2D-COSY and Other Advanced NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and conformation of complex molecules like this compound. wikipedia.orglibretexts.org Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.orgresearchgate.netyoutube.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This allows for the tracing of the proton connectivity throughout the cycloheptene (B1346976) and pyrrolidine rings, confirming the structural assignment made from 1D NMR.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon signals based on their attached protons. libretexts.orgyoutube.com This technique is particularly useful for resolving overlapping signals in the ¹H and ¹³C NMR spectra. youtube.com Other advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) C-H correlations, further solidifying the structural elucidation. beilstein-journals.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. harvard.edu

Variable Temperature NMR for Conformational Dynamics

The seven-membered ring of cycloheptene and the five-membered pyrrolidine ring are conformationally flexible. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic processes occurring in this compound. nih.govresearchgate.net At room temperature, the molecule may be undergoing rapid conformational exchange, leading to averaged NMR signals. researchgate.net By lowering the temperature, it is possible to slow down these exchange processes to the NMR timescale, allowing for the observation of individual conformers. researchgate.net

The analysis of line shape changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for the conformational interconversions. frontiersin.orgdoaj.org For instance, the energy barrier for the interconversion between different ring puckering conformations of the pyrrolidine or cycloheptene ring can be determined. frontiersin.org This information is vital for understanding the molecule's reactivity and its interactions with other species. nih.govnih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. nist.gov For the analogous 1-(cyclohex-1-en-1-yl)pyrrolidine, the molecular weight is 151.25 g/mol . nih.govnist.gov

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for enamines involve cleavage of the C-N bond and rearrangements within the cyclic systems. The fragmentation of the related 1-(2-methyl-1-cyclohexen-1-yl)pyrrolidine has been studied, and similar fragmentation patterns can be anticipated for the cycloheptene derivative. nih.gov Analysis of these fragments helps to piece together the molecular structure. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band in the IR spectrum of an enamine is the C=C stretching vibration, which typically appears in the region of 1650-1600 cm⁻¹. The IR spectrum of the related 1-(cyclohex-1-en-1-yl)pyrrolidine shows a characteristic absorption in this region. nih.gov Another important absorption is the C-N stretching vibration, which is usually found in the 1350-1250 cm⁻¹ region. researchgate.net The absence of a strong N-H stretching band (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine. The presence of C-H stretching and bending vibrations for the aliphatic CH₂ groups in the rings will also be observed. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Enamines

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=C Stretch (enamine) | 1650 - 1600 |

| C-N Stretch | 1350 - 1250 |

| C-H Stretch (alkane) | 3000 - 2850 |

Note: These are general ranges and the exact peak positions for this compound may differ slightly.

X-ray Crystallography for Definitive Solid-State Structural Validation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For enamines such as this compound, this technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. While specific crystallographic data for this compound is not prominently available in published literature, the analysis of closely related enamine and enaminone structures provides a clear framework for what would be expected.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This validation is crucial for confirming the planarity of the enamine's C=C-N system and determining the conformation of the cycloheptene and pyrrolidine rings.

For instance, studies on other pyrrolidine-derived enamines and enaminones reveal key structural features that would be anticipated for this compound. mdpi.comresearchgate.net The C=C double bond length is typically shorter than a C-C single bond but longer than a C≡C triple bond, and the nitrogen atom often exhibits a trigonal planar or near-planar geometry, indicating delocalization of its lone pair into the double bond. The crystal structure also elucidates intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for a Pyrrolidine-Derived Enaminone This table presents data for (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one as an illustrative example of the structural parameters obtained via X-ray crystallography for a related compound. mdpi.comresearchgate.net

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| N1-C9 | 1.338(2) |

| C7-C8 | 1.442(2) |

| C8-C9 | 1.378(3) |

| C7-O1 | 1.242(2) |

| Bond Angles | |

| C9-N1-C10 | 122.1(2) |

| C9-N1-C13 | 123.6(2) |

| O1-C7-C8 | 120.4(2) |

| N1-C9-C8 | 124.3(2) |

Spectroscopic Methods in Reaction Monitoring

The synthesis of this compound, typically achieved through the condensation of cycloheptanone (B156872) and pyrrolidine, can be effectively monitored in real-time using various spectroscopic techniques. These methods provide valuable mechanistic and kinetic insights by tracking the consumption of reactants and the formation of products and intermediates. magritek.com

Infrared (IR) Spectroscopy: In-situ Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of this enamine formation. researchgate.net The reaction can be followed by observing the disappearance of the strong carbonyl (C=O) stretching vibration of the starting material, cycloheptanone, which typically appears around 1700 cm⁻¹. Simultaneously, the formation of the product is confirmed by the emergence of a characteristic C=C stretching vibration for the enamine double bond, usually found in the 1650-1600 cm⁻¹ region. nih.gov The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms the formation of a tertiary enamine. wpmucdn.commasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a quantitative and highly detailed method for tracking chemical reactions. nih.gov By acquiring a series of ¹H NMR or ¹³C NMR spectra at regular intervals, the relative concentrations of reactants and products can be determined. researchgate.netresearchgate.net For the synthesis of this compound, key diagnostic signals include:

¹H NMR: The disappearance of the signals for the α-protons of cycloheptanone and the appearance of a new vinyl proton signal for the enamine. The chemical shifts of the protons on the pyrrolidine ring will also change significantly upon formation of the enamine.

¹³C NMR: The disappearance of the carbonyl carbon signal (δ ≈ 210 ppm) from cycloheptanone and the appearance of two new signals for the enamine double bond carbons (C=C-N).

Table 2: Expected Key Spectroscopic Shifts for Reaction Monitoring

| Technique | Reactant (Cycloheptanone) | Product (this compound) |

| FT-IR | Strong C=O stretch (~1700 cm⁻¹) | C=C stretch (~1650-1600 cm⁻¹) nih.gov |

| ¹H NMR | α-proton signals (~2.4 ppm) | Vinyl proton signal (~4.5-5.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~210 ppm) | Vinylic carbons (C=C-N) (~140 ppm and ~100 ppm) |

| Mass Spec | Molecular Ion (m/z) = 112.17 | Molecular Ion (m/z) = 165.28 nist.gov |

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry is invaluable for identifying the product and any potential byproducts. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (165.28 g/mol ). nist.gov This confirms the successful formation of the target compound.

Computational and Theoretical Studies of 1 Cyclohept 1 En 1 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 1-(Cyclohept-1-en-1-yl)pyrrolidine, DFT calculations can elucidate various aspects of its chemical nature.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of intermediates, transition states, and the determination of activation energies, providing a detailed picture of the reaction mechanism. For instance, in reactions such as alkylations or cycloadditions, which are characteristic of enamines, DFT can model the stepwise or concerted nature of the process.

A computational study on the synthesis of pyrrolidinedione derivatives, which also features a pyrrolidine (B122466) ring, demonstrated the power of DFT in elucidating complex reaction pathways. rsc.org That study calculated the energy barriers for various steps, including Michael addition, oxygen atom migration, and cyclization. rsc.org For example, the energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org Similarly, for this compound, DFT could be employed to calculate the energy profiles of its reactions, identifying the rate-determining steps and the structures of the transition states.

Table 1: Illustrative Energy Barriers for a Hypothetical Reaction of this compound Calculated by DFT

| Reaction Step | Calculated Activation Energy (kJ/mol) |

| Initial Electrophilic Attack | 35.2 |

| Intermediate Isomerization | 15.8 |

| Final Product Formation | 22.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Analysis of Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the electron density. These descriptors help in understanding the electrophilic and nucleophilic nature of different sites within the this compound molecule.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. nih.govnih.gov

Global Hardness (η): Represents the resistance to change in electron distribution. nih.govnih.gov

Electrophilicity Index (ω): Quantifies the global electrophilic nature of the molecule. nih.govnih.gov

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack. nih.gov

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the enamine functionality, with its nitrogen lone pair and the double bond, would be a key area of interest for such analysis. The nitrogen atom and the β-carbon of the enamine are expected to be the primary nucleophilic centers.

Table 2: Calculated Global Reactivity Descriptors for Enamine Systems

| Descriptor | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 1.2 |

| Electronegativity (χ) | 2.3 |

| Global Hardness (η) | 3.5 |

| Electrophilicity Index (ω) | 0.75 |

Note: These values are representative for enamine systems and are for illustrative purposes.

Conformational Energy Landscape Analysis

DFT calculations can be used to perform a systematic conformational search to identify the stable conformers and their relative energies. researchgate.net The analysis of the conformational energy landscape helps in understanding the population of different conformers at a given temperature, which is crucial for predicting the dominant reaction pathways. researchgate.netnih.gov For pyrrolidine enamines, it has been shown that several conformers can be significantly populated at equilibrium, and neglecting this conformational diversity can lead to inaccurate predictions. researchgate.net The puckering of the pyrrolidine ring and the arrangement around the N-C bond are key conformational variables. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its conformation.

For this compound, MD simulations could be used to:

Explore the conformational space and the transitions between different conformers.

Study the interaction of the molecule with solvent molecules.

Simulate the process of the molecule approaching a reactant, providing insights into the initial stages of a chemical reaction.

Prediction of Regioselectivity and Stereoselectivity via Computational Modeling

One of the most powerful applications of computational modeling in organic chemistry is the prediction of reaction selectivity. For this compound, which is an unsymmetrical enamine, reactions with electrophiles can lead to different regioisomers and stereoisomers.

By calculating the activation energies for the formation of all possible products, DFT can predict the most likely outcome of a reaction. For example, in a [3+2] cycloaddition reaction between a nitrone and a nitroalkene, DFT calculations have been used to explore the reaction paths and explain the observed regioselectivity and stereoselectivity. researchgate.net The calculations showed that the reaction proceeds through an asynchronous transition state, and the formation of the 4-nitro substituted cycloadduct is favored. researchgate.net A similar approach could be applied to reactions of this compound to predict whether alkylation will occur at the α- or γ-position of the original ketone and to predict the stereochemistry of the newly formed chiral centers.

Correlation of Theoretical Predictions with Experimental Observations

The ultimate validation of computational models comes from the comparison of their predictions with experimental results. For this compound, this would involve:

Comparing the predicted lowest energy conformation with the structure determined by X-ray crystallography or NMR spectroscopy.

Comparing the predicted regioselectivity and stereoselectivity of a reaction with the product distribution observed in the laboratory.

Correlating the calculated reaction barriers with experimentally measured reaction rates.

Applications of 1 Cyclohept 1 En 1 Yl Pyrrolidine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

1-(Cyclohept-1-en-1-yl)pyrrolidine serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The nitrogen lone pair's conjugation with the double bond enhances the electron density at the β-carbon, making it susceptible to attack by a wide range of electrophiles. This reactivity is central to its role as a versatile building block in organic synthesis.

Key reactions where this compound acts as a synthetic building block include:

Alkylation: The nucleophilic β-carbon readily reacts with alkyl halides, allowing for the introduction of various alkyl chains. This forms the basis for constructing more complex carbon skeletons.

Acylation: Reaction with acyl halides or anhydrides leads to the formation of β-dicarbonyl compounds after hydrolysis of the resulting iminium salt. This provides a straightforward route to valuable synthetic intermediates.

Michael Additions: As a soft nucleophile, it participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This 1,4-addition is a powerful method for forming new carbon-carbon bonds and elaborating molecular structures.

The reactivity of enamines derived from cyclic ketones, such as this compound, has been extensively studied and utilized in the synthesis of a wide array of organic molecules.

Table 1: Representative Reactions of this compound as a Building Block

| Reaction Type | Electrophile Example | Product Type (after hydrolysis) |

| Alkylation | Methyl iodide | 2-Methylcycloheptanone |

| Acylation | Acetyl chloride | 2-Acetylcycloheptanone |

| Michael Addition | Methyl vinyl ketone | 2-(3-Oxobutyl)cycloheptanone |

Construction of Complex Polycyclic and Heterocyclic Frameworks

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of complex polycyclic and heterocyclic systems. Its ability to engage in cycloaddition reactions is particularly noteworthy.

[4+2] Cycloadditions (Diels-Alder Reactions): While enamines are electron-rich, their reactivity in Diels-Alder reactions can be tuned. In certain cases, they can act as dienophiles, reacting with electron-deficient dienes to form six-membered rings. More commonly, the corresponding iminium salt, formed by reaction with an acid or an electrophile, can act as a potent dienophile.

[2+2] Cycloadditions: Enamines can undergo [2+2] cycloadditions with electron-deficient alkenes or alkynes to form four-membered rings. These cyclobutane (B1203170) or cyclobutene (B1205218) derivatives can then be elaborated into more complex structures.

Annulation Reactions: The nucleophilicity of the enamine can be harnessed in annulation strategies to build fused ring systems. For example, reaction with bifunctional electrophiles can lead to the formation of a new ring fused to the original cycloheptane (B1346806) core.

Recent advances in synthetic methodology have focused on one-pot reactions and cascade cyclizations to rapidly construct polycyclic scaffolds from readily available starting materials. nih.govnih.gov Enamine intermediates are often key to the success of these complex transformations. The strategic use of this compound allows for the efficient assembly of intricate molecular architectures found in natural products and pharmaceutically active compounds. nih.govnih.gov

Role in Asymmetric Synthesis as a Chiral Auxiliary or Intermediate

The field of asymmetric synthesis has benefited significantly from the use of chiral enamines. While this compound itself is achiral, it can be employed in asymmetric transformations in several ways:

Reaction with Chiral Electrophiles: The reaction of the achiral enamine with a chiral electrophile can proceed with diastereoselectivity, leading to the formation of a chiral product.

Use of Chiral Pyrrolidine (B122466) Derivatives: By starting with a chiral pyrrolidine derivative, a chiral enamine can be synthesized. This chiral enamine can then direct the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary. youtube.com The auxiliary can often be cleaved and recovered after the desired transformation. A well-known example of this concept involves the use of proline and its derivatives to induce chirality. nih.gov

Organocatalysis: Chiral secondary amines, including derivatives of pyrrolidine, are widely used as organocatalysts to generate chiral enamines in situ from ketones and aldehydes. metu.edu.tr These chiral enamines then react with electrophiles to produce enantiomerically enriched products. This approach avoids the need for stoichiometric amounts of a chiral auxiliary.

The development of asymmetric organocatalytic reactions has provided powerful tools for the synthesis of chiral pyrrolidines and other nitrogen-containing heterocycles. metu.edu.trnih.gov These methods often offer high levels of enantioselectivity and are considered more environmentally friendly than many metal-catalyzed processes. metu.edu.tr

Precursor for Nitrogen-Containing Derivatives and Fine Chemicals

This compound is a valuable precursor for a variety of nitrogen-containing compounds. The enamine functionality can be readily converted into other nitrogen-based functional groups, and the pyrrolidine ring itself is a common motif in many biologically active molecules. nih.govwikipedia.org

Synthesis of Substituted Pyrrolidines: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. nih.gov Reactions that modify the cycloheptane ring of this compound can lead to novel substituted pyrrolidines with potential biological activity. A plethora of synthetic methods have been developed for the synthesis of pyrrolidine derivatives. organic-chemistry.org

Formation of Other Heterocycles: The reactivity of the enamine can be harnessed to construct other heterocyclic systems. For instance, reaction with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings through 1,3-dipolar cycloaddition reactions. nih.gov

Access to Fine Chemicals: The derivatives obtained from this compound can serve as important intermediates in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances.

The versatility of the pyrrolidine scaffold and the ease of its introduction via enamine chemistry underscore the importance of this compound as a starting material for nitrogen-containing fine chemicals.

Strategies for Divergent Synthesis from Enamine Intermediates

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. nih.gov Enamine intermediates, such as this compound, are well-suited for this approach due to their ability to react with a wide range of electrophiles and participate in various reaction cascades. rsc.orgnih.gov

A typical divergent strategy involving an enamine intermediate might proceed as follows:

Formation of the Common Enamine Intermediate: this compound is synthesized from cycloheptanone (B156872) and pyrrolidine.

Reaction with Diverse Electrophiles: The enamine is then reacted with a variety of different electrophiles (e.g., alkyl halides, acyl halides, Michael acceptors, etc.).

Further Transformations: The resulting products can then be subjected to a range of different reaction conditions to induce cyclizations, rearrangements, or other transformations, leading to a diverse set of final products.

For example, the selective trapping of an in situ generated enone intermediate can lead to the divergent synthesis of complex heterocyclic skeletons. rsc.org This approach allows for the rapid generation of molecular diversity from a simple starting material, which is highly valuable in drug discovery and materials science. The development of divergent synthetic strategies utilizing enamine intermediates continues to be an active area of research. nih.gov

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Enamine Reactivity

The foundation of modern enamine chemistry is enamine catalysis, where a chiral secondary amine, such as a proline derivative, reversibly generates an enamine from a ketone or aldehyde. acs.orgnih.gov This process enhances the nucleophilicity of the α-carbon, enabling reactions with a wide range of electrophiles. acs.org Future research is focused on developing more sophisticated catalytic systems to modulate the reactivity of enamines like 1-(cyclohept-1-en-1-yl)pyrrolidine.

Key areas of development include:

Bifunctional and Amphiphilic Catalysts: Designing catalysts that incorporate multiple functional groups is a promising frontier. For instance, combining the amine moiety with a hydrogen-bond donor (like a thiourea (B124793) or amide group) can create a more organized transition state, leading to improved reactivity and stereoselectivity. mdpi.comnih.gov These systems synergistically activate both the enamine nucleophile and the electrophilic partner. nih.gov

Photoredox/Enamine Dual Catalysis: The merger of enamine catalysis with photoredox catalysis represents a significant advancement. rsc.org In this paradigm, the enamine acts as an electron donor upon photoexcitation, engaging in reactions not accessible under thermal conditions. Developing photocatalytic systems compatible with this compound could unlock novel transformations, such as enantioselective α-aminations and alkylations. rsc.org

Metal-Based Catalysis: While organocatalysis is dominant, the use of metal catalysts, such as gold or platinum complexes, offers alternative activation modes. beilstein-journals.org These metals can activate unsaturated systems like alkynes or allenes, making them susceptible to attack by the enamine. Research into gold-catalyzed cycloadditions and other transformations involving enamines as the nucleophilic partner is an emerging area with significant potential. beilstein-journals.org

Exploration of Unconventional Reaction Pathways and Transformations

While the Stork enamine reaction, involving Michael additions and alkylations, is a cornerstone of enamine chemistry, future growth depends on discovering unconventional reaction pathways. libretexts.orgucla.edu The unique seven-membered ring of this compound may influence conformational preferences and reactivity in ways that can be exploited for new transformations.

Promising unconventional pathways include:

Domino and Cascade Reactions: Utilizing the enamine as a trigger for complex reaction cascades allows for the rapid construction of intricate molecular architectures from simple precursors. Research into one-pot, three-component reactions involving enamines to synthesize complex heterocyclic systems like spirooxindoles demonstrates the power of this approach. rsc.orgmdpi.com

Photochemical Cycloadditions: Enamine catalysis under photochemical conditions can facilitate reactions that are difficult to achieve thermally. rsc.org The enamine's raised Highest Occupied Molecular Orbital (HOMO) can interact with photo-activated electrophiles, opening pathways to novel cycloaddition products. rsc.org

Competing Reaction Pathways: A systematic study of reactions where this compound can undergo multiple competing reactions, such as 1,2- versus 1,4-addition to α,β-unsaturated carbonyl compounds, could lead to highly selective and tunable synthetic methods. nih.gov Understanding and controlling the factors that dictate the reaction outcome (e.g., catalyst, solvent, substitution) is a key challenge. nih.gov

Green and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly integral to modern synthetic planning. The synthesis of this compound itself is relatively efficient, but the development of sustainable methods for its subsequent reactions is a critical research goal.

Strategies for greener synthesis include:

Use of Benign Solvents: Shifting away from hazardous organic solvents towards greener alternatives like water, ethanol, or ethanol/water mixtures is a key objective. rsc.org Research has shown that some enamine-mediated reactions, including asymmetric aldol (B89426) reactions, can perform effectively in aqueous media. nih.gov

Catalyst-Free and One-Pot Reactions: Designing multi-component reactions that proceed without a catalyst under mild conditions significantly enhances the environmental profile of a synthetic route. rsc.org These processes reduce waste by minimizing purification steps and improving atom economy.

Reusable Catalysts: The development of organocatalysts that can be easily recovered and reused for multiple reaction cycles is economically and environmentally beneficial. For example, certain thioamide-based catalysts have demonstrated excellent performance and can be recycled through a simple acid/base work-up. nih.gov

Advanced Methodologies for Stereoselective Control

Controlling stereochemistry is one of the most significant challenges in organic synthesis. For enamines, this is typically achieved by using a chiral amine to generate the enamine, thereby directing the approach of the electrophile. nih.gov The development of advanced methods for stereocontrol in reactions of this compound is essential for its application in synthesizing enantiopure compounds.

Future research in this area will likely focus on:

Novel Chiral Scaffolds: While proline and its derivatives are workhorse catalysts, there is a continuous search for new chiral pyrrolidine-based organocatalysts. nih.govmdpi.com The goals are to improve enantioselectivity, broaden substrate scope, and enhance catalytic activity, especially with sterically demanding substrates. mdpi.com

Understanding Transition State Geometry: A deeper understanding of the non-covalent interactions that govern the transition state is crucial for rational catalyst design. Techniques that elucidate the role of hydrogen bonding and steric shielding in controlling the stereochemical outcome are vital. mdpi.comnih.gov The rigid structure of specifically designed bicyclic catalysts can act as a powerful stereocontrolling element. nih.gov

Dynamic Kinetic Resolution: Developing systems where a racemic starting material can be converted into a single enantiomer of the product would be a highly efficient application of stereoselective catalysis.

Computational Design of Novel Enamine-Mediated Reactions

Computational chemistry has become an indispensable tool for modern synthetic chemists. In the context of enamine reactivity, computational methods can accelerate the discovery and optimization of new reactions and catalysts.

Key applications and future directions include:

Mechanism Elucidation: Computational studies, particularly using Density Functional Theory (DFT), can provide detailed insight into reaction mechanisms. They can be used to validate proposed pathways, identify key intermediates and transition states, and explain the origins of chemo- and stereoselectivity. mdpi.com

Rational Catalyst Design: Before undertaking laborious lab synthesis, computational screening can predict the efficacy of new catalyst designs. By modeling the transition states for competing reaction pathways, researchers can prioritize catalyst candidates that are predicted to deliver high selectivity. mdpi.com

Predicting Reactivity: Energetic data, such as the gas-phase ionization energies of enamines, can be calculated and used to model their reactivity. nist.gov This allows for the in-silico exploration of novel or unconventional transformations, identifying energetically feasible pathways that can then be tested experimentally.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(Cyclohept-1-en-1-yl)pyrrolidine?

- Methodological Answer : The aza-Cope–Mannich reaction is a robust method for constructing bicyclic pyrrolidine frameworks. This reaction facilitates the formation of cyclohepta[b]pyrrolidine derivatives via [3,3]-sigmatropic rearrangement followed by Mannich cyclization, as demonstrated in the synthesis of structurally related compounds . Key steps include optimizing solvent polarity and temperature to stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry and stereochemistry. For example, vicinal coupling constants in ¹H NMR can reveal cycloheptene ring conformation. X-ray crystallography, as applied to nickel(II) coordination polymers with pyrrolidine ligands, provides definitive structural validation . Mass spectrometry (HRMS) and IR spectroscopy further verify molecular weight and functional groups.

Q. How can researchers ensure purity during synthesis of bicyclic pyrrolidine derivatives?

- Methodological Answer : Chromatographic purification (e.g., flash column chromatography using gradients of ethyl acetate/hexane) is standard. Recrystallization in aprotic solvents (e.g., dichloromethane/hexane) improves crystalline purity. Analytical HPLC with UV detection (λ = 254 nm) monitors impurities, as outlined in protocols for analogous phencyclidine analogs .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in cycloheptene-pyrrolidine systems?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective Mannich reactions) can control stereocenters. For example, trans- vs. cis-isomerism in nickel(II) complexes of 1-(2-aminoethyl)pyrrolidine was resolved via X-ray crystallography, highlighting the role of ligand geometry in stereochemical outcomes . Computational modeling (DFT) predicts thermodynamic stability of stereoisomers, guiding synthetic routes .

Q. How do structural modifications to the cycloheptene ring influence reactivity in cycloaddition reactions?

- Methodological Answer : Substituent effects on the cycloheptene ring (e.g., electron-withdrawing groups) alter electron density, impacting Diels-Alder reactivity. Kinetic studies using variable-temperature NMR track reaction progress, while frontier molecular orbital (FMO) calculations identify dominant interactions. Comparative studies on cyclohepta[b]pyrrolidine derivatives show enhanced reactivity with strained ring systems .

Q. What analytical approaches address contradictions in pharmacological activity data for pyrrolidine derivatives?

- Methodological Answer : Validate compound integrity via orthogonal methods: (1) LC-MS to confirm purity (>95%), (2) receptor binding assays (e.g., NMDA receptor antagonism for phencyclidine analogs), and (3) in silico docking studies to correlate structure-activity relationships. Discrepancies may arise from residual solvents or stereochemical impurities, necessitating rigorous quality control .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling pyrrolidine derivatives with CNS activity?

- Methodological Answer : Follow hazard controls outlined in Safety Data Sheets (SDS), including fume hood use, nitrile gloves, and explosion-proof equipment. Phencyclidine analogs are regulated under Schedule I in some jurisdictions; researchers must verify legal status via local controlled substance acts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.